Lipophilicity (LogP) of 4-Cyclopropyl-1H-pyrazole is Greater than 4-Methyl and 4-Ethyl Analogs
4-Cyclopropyl-1H-pyrazole exhibits a higher LogP (partition coefficient) value compared to its 4-methyl and 4-ethyl counterparts, indicating increased lipophilicity which is a critical factor influencing membrane permeability and metabolic stability in drug candidates [1][2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.06 (experimental) / 1.1 (XlogP) |
| Comparator Or Baseline | 4-Methyl-1H-pyrazole: 0.72-0.80; 4-Ethyl-1H-pyrazole: 0.97 |
| Quantified Difference | ΔLogP = +0.26 to +0.34 (vs. methyl); ΔLogP = +0.09 to +0.13 (vs. ethyl) |
| Conditions | LogP values from vendor technical datasheets and calculated XlogP |
Why This Matters
Higher lipophilicity can improve passive membrane diffusion and may alter the compound's in vivo distribution, making it a preferred starting material for optimizing bioavailability in central nervous system or intracellular targets.
- [1] Springer Materials. 4-Methyl-1H-pyrazole. View Source
- [2] BOC Sciences. 4-Ethyl-1H-pyrazole. CAS 17072-38-7. View Source
